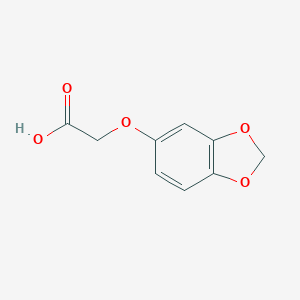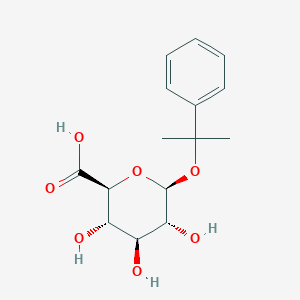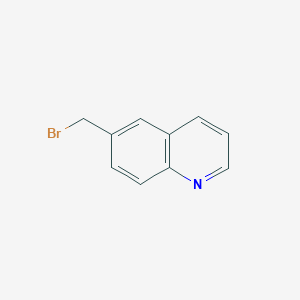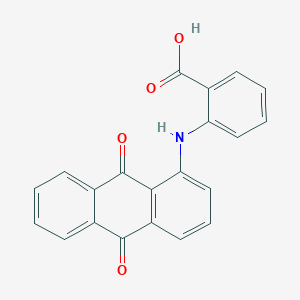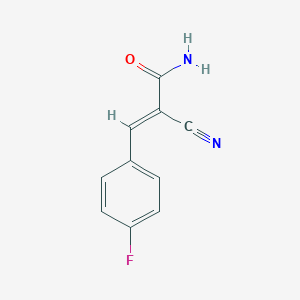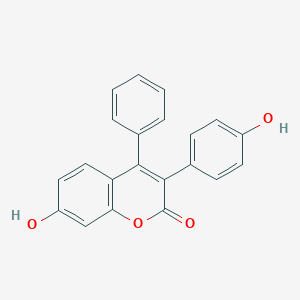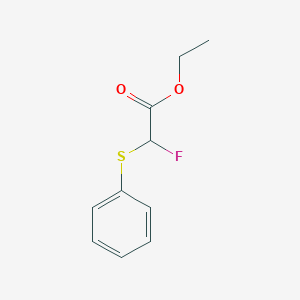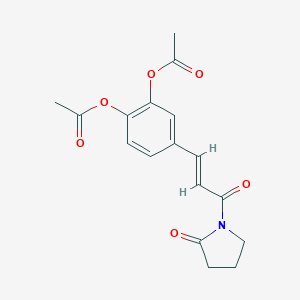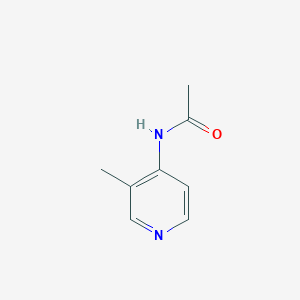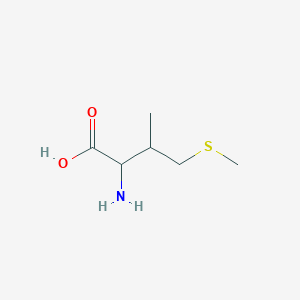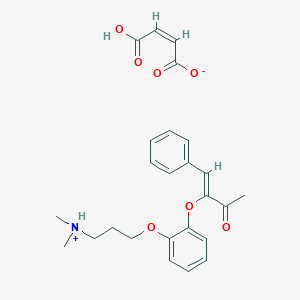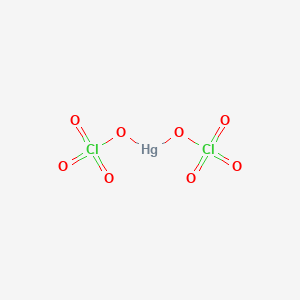
Diperchloryloxymercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline solid that is highly toxic and corrosive. This compound has been used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
Diperchloryloxymercury can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction is typically carried out under controlled conditions to ensure safety and to obtain a pure product. The general reaction is as follows:
HgO+2HClO4→Hg(ClO4)2+H2O
The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures due to the toxic nature of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity. The use of specialized equipment to handle toxic and corrosive chemicals is essential in industrial settings.
化学反応の分析
Types of Reactions
Diperchloryloxymercury undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions can be used.
Substitution: Ligands such as chloride (Cl-) or nitrate (NO3-) can replace perchlorate ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or oxides.
Reduction: Formation of elemental mercury (Hg).
Substitution: Formation of mercury compounds with different ligands, such as mercuric chloride (HgCl2) or mercuric nitrate (Hg(NO3)2).
科学的研究の応用
Diperchloryloxymercury has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with biological molecules.
Medicine: Investigated for potential therapeutic uses, although its high toxicity limits its direct application.
Industry: Used in the production of other mercury compounds and in certain industrial processes requiring strong oxidizing agents.
作用機序
The mechanism of action of diperchloryloxymercury involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of reactive intermediates. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to their inactivation. The pathways involved include oxidative stress and disruption of cellular functions due to the formation of reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
- Mercuric chloride (HgCl2)
- Mercuric nitrate (Hg(NO3)2)
- Mercuric oxide (HgO)
Comparison
Diperchloryloxymercury is unique due to the presence of perchlorate ions, which confer strong oxidizing properties. Compared to mercuric chloride and mercuric nitrate, this compound is more reactive and has different applications due to its oxidizing nature. Mercuric oxide, on the other hand, is less reactive and primarily used in different contexts.
特性
CAS番号 |
7783-64-4 |
|---|---|
分子式 |
F4Zr |
分子量 |
167.22 g/mol |
IUPAC名 |
zirconium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChIキー |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
SMILES |
O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |
正規SMILES |
[F-].[F-].[F-].[F-].[Zr+4] |
| 7616-83-3 | |
物理的記述 |
White solid; [Hawley] White powder; [MSDSonline] |
同義語 |
(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


